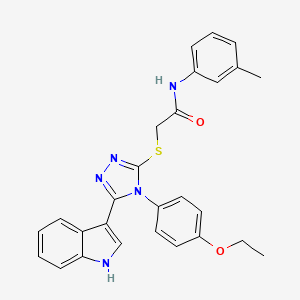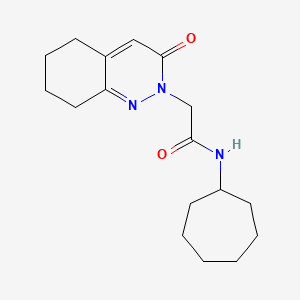
N-cycloheptyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a cycloheptyl group attached to an acetamide moiety, which is further connected to a hexahydrocinnolin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the hexahydrocinnolin ring, followed by the introduction of the cycloheptyl and acetamide groups under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-CYCLOHEPTYL-2-(6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETAMIDE: Shares structural similarities but differs in the ring system and functional groups.
Indole Derivatives: Compounds like indole-3-acetic acid have diverse biological activities and applications, providing a basis for comparison.
Uniqueness
N-CYCLOHEPTYL-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE stands out due to its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H25N3O2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-cycloheptyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C17H25N3O2/c21-16(18-14-8-3-1-2-4-9-14)12-20-17(22)11-13-7-5-6-10-15(13)19-20/h11,14H,1-10,12H2,(H,18,21) |
InChI-Schlüssel |
UAFAHIRPDBXWGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11231365.png)
![1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11231368.png)
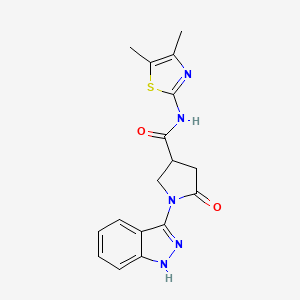
![N-(3-chloro-4-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231374.png)
![N-benzyl-2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-amine](/img/structure/B11231379.png)
![N-(2-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11231382.png)
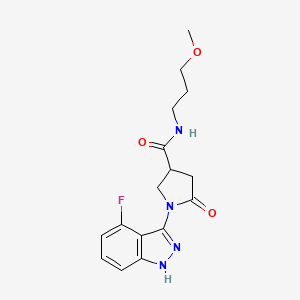
![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine](/img/structure/B11231399.png)

![N~6~-(3-methoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231405.png)
![N-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231412.png)
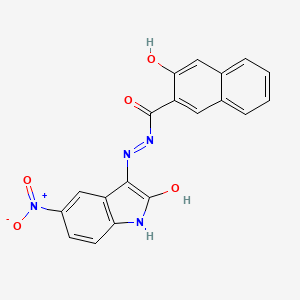
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231423.png)
